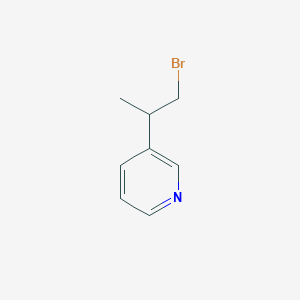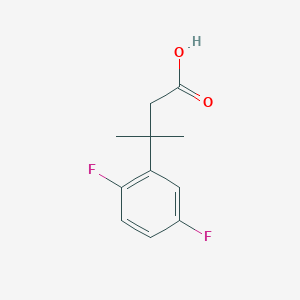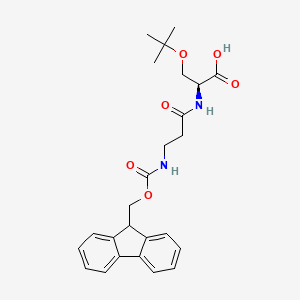
ethyl (3S)-3-amino-3-(2,4-difluorophenyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (s)-3-amino-3-(2,4-difluorophenyl)propanoate is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of an ethyl ester group, an amino group, and a difluorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (s)-3-amino-3-(2,4-difluorophenyl)propanoate can be achieved through several synthetic routes. One common method involves the reaction of ethyl 3-bromo-3-(2,4-difluorophenyl)propanoate with ammonia or an amine under suitable conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by a base such as sodium hydroxide or potassium carbonate. The reaction is carried out at elevated temperatures, usually between 50-100°C, to facilitate the substitution of the bromine atom with the amino group.
Industrial Production Methods
In an industrial setting, the production of Ethyl (s)-3-amino-3-(2,4-difluorophenyl)propanoate may involve large-scale batch or continuous flow processes. The starting materials are often sourced in bulk, and the reaction conditions are optimized for maximum yield and purity. The use of automated reactors and advanced purification techniques such as crystallization, distillation, and chromatography ensures the efficient production of the compound on a commercial scale.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (s)-3-amino-3-(2,4-difluorophenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine, chlorine, or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of halogenated or nitrated derivatives of the difluorophenyl group.
Applications De Recherche Scientifique
Ethyl (s)-3-amino-3-(2,4-difluorophenyl)propanoate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory, analgesic, or anticancer properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including peptides and heterocycles.
Material Science: It is investigated for its potential use in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of Ethyl (s)-3-amino-3-(2,4-difluorophenyl)propanoate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the difluorophenyl group can enhance the compound’s binding affinity and selectivity towards its target, while the amino group may participate in hydrogen bonding or other interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 3-amino-3-phenylpropanoate: Lacks the difluorophenyl group, resulting in different chemical and biological properties.
Ethyl 3-amino-3-(4-fluorophenyl)propanoate: Contains a single fluorine atom, which may affect its reactivity and interactions compared to the difluorophenyl derivative.
Ethyl 3-amino-3-(2,4-dichlorophenyl)propanoate: The presence of chlorine atoms instead of fluorine can lead to variations in the compound’s chemical behavior and biological activity.
Uniqueness
Ethyl (s)-3-amino-3-(2,4-difluorophenyl)propanoate is unique due to the presence of the difluorophenyl group, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C11H13F2NO2 |
|---|---|
Poids moléculaire |
229.22 g/mol |
Nom IUPAC |
ethyl (3S)-3-amino-3-(2,4-difluorophenyl)propanoate |
InChI |
InChI=1S/C11H13F2NO2/c1-2-16-11(15)6-10(14)8-4-3-7(12)5-9(8)13/h3-5,10H,2,6,14H2,1H3/t10-/m0/s1 |
Clé InChI |
VNSICQFDYLZXLG-JTQLQIEISA-N |
SMILES isomérique |
CCOC(=O)C[C@@H](C1=C(C=C(C=C1)F)F)N |
SMILES canonique |
CCOC(=O)CC(C1=C(C=C(C=C1)F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![1-[2-Bromo-4-(trifluoromethyl)phenyl]ethanamine](/img/structure/B13538743.png)


![(1-Methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine](/img/structure/B13538753.png)
![2-{[(Benzyloxy)carbonyl]amino}-4-cyclopentylbutanoic acid](/img/structure/B13538768.png)

